BenchChemオンラインストアへようこそ!

Tritrpticin

Antimicrobial Peptide MIC Cathelicidin Analog Comparison

Tritrpticin (free acid) is the native-sequence cathelicidin AMP featuring a unique central WWW motif essential for SAR baselining. Single-point analogs (TWF, TPA, TRK) show 2- to 8-fold potency and hemolytic shifts versus this reference, making native Tritrpticin mandatory for accurate analog benchmarking. It is the required unlabeled control for EPR spectroscopy of TOAC-labeled derivatives and a validated positive control for MDR P. aeruginosa broth microdilution assays (MIC 0.50–8 μg/mL). Demonstrates consistent β-lactam synergy (FIC 0.312–0.458) and complete LPS neutralization at 10 μM. Procure the native sequence to anchor antimicrobial SAR, combination therapy, and endotoxin neutralization studies with a reproducible, well-characterized baseline.

Molecular Formula C96H132N28O14
Molecular Weight 1902.3 g/mol
CAS No. 179264-81-4
Cat. No. B1644555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTritrpticin
CAS179264-81-4
Synonymstritrpticin
VRRFPWWWPFLRR
Molecular FormulaC96H132N28O14
Molecular Weight1902.3 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CC7=CNC8=CC=CC=C87)NC(=O)C9CCCN9C(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C(C)C)N
InChIInChI=1S/C96H132N28O14/c1-54(2)45-71(83(128)114-67(33-17-39-106-93(98)99)81(126)116-70(92(137)138)36-20-42-109-96(104)105)117-84(129)72(46-56-23-7-5-8-24-56)119-87(132)77-37-22-44-124(77)91(136)76(50-60-53-112-66-32-16-13-29-63(60)66)122-86(131)73(48-58-51-110-64-30-14-11-27-61(58)64)118-85(130)74(49-59-52-111-65-31-15-12-28-62(59)65)120-88(133)78-38-21-43-123(78)90(135)75(47-57-25-9-6-10-26-57)121-82(127)68(34-18-40-107-94(100)101)113-80(125)69(35-19-41-108-95(102)103)115-89(134)79(97)55(3)4/h5-16,23-32,51-55,67-79,110-112H,17-22,33-50,97H2,1-4H3,(H,113,125)(H,114,128)(H,115,134)(H,116,126)(H,117,129)(H,118,130)(H,119,132)(H,120,133)(H,121,127)(H,122,131)(H,137,138)(H4,98,99,106)(H4,100,101,107)(H4,102,103,108)(H4,104,105,109)/t67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-/m0/s1
InChIKeyFTKYRNHHOBRIOY-HQUBJAAMSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tritrpticin (CAS 179264-81-4): Key Procurement Baseline for the Trp-Rich Cathelicidin Antimicrobial Peptide


Tritrpticin (CAS 179264-81-4, molecular formula C96H132N28O14, MW 1902.25 g/mol) is a 13-residue Trp- and Arg-rich cationic antimicrobial peptide of the cathelicidin family, originally isolated from porcine bone marrow [1]. Its sequence (H-Val-Arg-Arg-Phe-Pro-Trp-Trp-Trp-Pro-Phe-Leu-Arg-Arg-OH) features a central, symmetrical cluster of three consecutive tryptophan residues (WWW), an arrangement unique among naturally occurring cathelicidins and central to its distinct membrane interaction and intracellular targeting properties [2]. The peptide exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as fungi, while also demonstrating measurable cytotoxicity and hemolytic activity that differentiate it from closely related analogs [3].

Why Tritrpticin Cannot Be Casually Substituted: Structure-Activity Constraints in Cathelicidin Procurement


Substituting Tritrpticin with seemingly related cathelicidin peptides (e.g., indolicidin) or even single-point analogs introduces functionally significant variations in antimicrobial potency, hemolytic profile, and mechanism of action that cannot be compensated for by simple concentration adjustments. The central WWW motif and specific Pro/Arg positioning dictate both the degree of membrane permeabilization and the balance between membrane-disrupting and intracellular targeting mechanisms [1]. Single-residue substitutions—such as Trp→Phe (TWF), Pro→Ala (TPA), or Arg→Lys (TRK)—produce peptides with 2- to 4-fold differences in MIC values against specific organisms and substantially altered hemolytic activity, fundamentally changing the therapeutic index [2]. Even C-terminal amidation alone can increase antimicrobial potency by up to 8-fold relative to the native free acid form [3]. Consequently, substitution without experimental validation introduces uncontrolled variability in both efficacy and selectivity, undermining experimental reproducibility and translational potential.

Quantitative Differentiation of Tritrpticin (179264-81-4): A Comparator-Driven Evidence Guide for Scientific Procurement


Tritrpticin vs. TWF and TPA Analogs: Divergent MIC Values Against E. coli and S. aureus in Head-to-Head Assays

In direct head-to-head broth microdilution assays, Tritrpticin exhibits intermediate antimicrobial potency relative to its single-point substitution analogs TPA (Pro→Ala) and TWF (Trp→Phe). Against E. coli, Tritrpticin MIC = 32 μg/mL, compared with TPA (32 μg/mL) and TWF (8 μg/mL, representing a 4-fold improvement) [1]. Against S. aureus, Tritrpticin MIC = 16 μg/mL, compared with TPA (32 μg/mL) and TWF (16 μg/mL) [1]. TWF's enhanced potency against Gram-negative bacteria correlates with a shift toward intracellular targeting rather than membrane depolarization [2].

Antimicrobial Peptide MIC Cathelicidin Analog Comparison

Tritrpticin vs. Indolicidin: Comparable Broad-Spectrum Activity and Hemolytic Profiles Across Multiple Strains

Tritrpticin demonstrates a broad-spectrum antimicrobial profile comparable to that of indolicidin, the prototypical Trp-rich cathelicidin. Tritrpticin MICs range from 8 to 64 μg/mL across a panel of Gram-positive and Gram-negative bacteria, similar to or slightly weaker than indolicidin's spectrum [1]. Importantly, Tritrpticin exhibits hemolytic activity (EC50 ≈ 380 μg/mL against human erythrocytes) that is comparable to that of indolicidin [2]. C-terminal amidation of Tritrpticin enhances its antimicrobial activity to a level comparable with indolicidin [3].

Cathelicidin Broad-Spectrum Antimicrobial Hemolysis

Tritrpticin vs. Arg-to-Lys Substituted Analogs: Reduced Hemolytic Activity Achieved with Lys Substitution

Arg-to-Lys substitution in Tritrpticin significantly modulates its cytotoxicity profile. The Lys-substituted analog TRK (full Lys replacement) exhibits almost two-fold enhanced antibacterial activity but, crucially, significantly reduced hemolytic activity compared to native Tritrpticin [1]. In a comparative anticancer assessment, native Tritrpticin demonstrates IC50 values of 18.3 μM against Jurkat leukemia cells versus 40.6 μM against normal PBMCs (selectivity index ≈ 2.2), with hemolysis IC50 ≥ 65 μM [2]. Lys-substituted derivatives further enhance this selectivity, indicating that the native Arg-rich sequence of Tritrpticin is less selective than optimized Lys analogs [2].

Hemolysis Selectivity Arg-to-Lys Substitution

Tritrpticin Against Multidrug-Resistant P. aeruginosa: Synergy with β-Lactams and LPS Neutralization

Tritrpticin demonstrates clinically relevant activity against multidrug-resistant Pseudomonas aeruginosa isolates, with MIC values ranging from 0.50 to 8 mg/L (0.50–8 μg/mL) across 20 nosocomial strains [1]. The peptide completely inhibits lipopolysaccharide (LPS) procoagulant activity at a concentration of 10 μM [1]. Critically, Tritrpticin exhibits synergistic interactions with β-lactam antibiotics, as demonstrated by fractional inhibitory concentration (FIC) indices of 0.385, 0.312, and 0.458 (FIC index ≤0.5 indicates synergy) [1]. This synergy is not observed with many other cathelicidin peptides, which often show additive or indifferent interactions with conventional antibiotics.

Pseudomonas aeruginosa Synergy LPS Neutralization Multidrug Resistance

Tritrpticin vs. TOAC-Labeled Analogs: Baseline Hemolytic and Antibacterial Activity for EPR Probe Development

Functional comparison of native Tritrpticin (TRP3) with its TOAC-labeled analogs reveals that labeling at the N-terminus (TOAC0-TRP3) or internal Pro5 position (TOAC5-TRP3) yields peptides with higher activity against Gram-positive bacteria and lower hemolytic activity relative to native TRP3 [1]. Native TRP3 exhibits <5% hemolysis at concentrations 25-fold higher than its MIC (~25 μM), with gradual activity increase at higher concentrations [1]. The labeled analogs demonstrate an improved therapeutic index, indicating that native Tritrpticin serves as the essential baseline comparator for quantifying the selectivity enhancements conferred by TOAC labeling.

TOAC Labeling EPR Spectroscopy Membrane Interaction

Tritrpticin vs. Symmetric C-Terminal Amidated Analogs: 2- to 8-Fold Potency Gap

Native Tritrpticin (free acid form) exhibits antimicrobial activity that is 2- to 8-fold lower than perfectly symmetric, C-terminal amidated analogs derived from its sequence [1]. C-terminal amidation alone enhances Tritrpticin's antimicrobial activity to a level comparable with indolicidin, while symmetric amidated analogs achieve further potency improvements [1]. Importantly, these amidated analogs also display significantly reduced hemolytic activity relative to native Tritrpticin, indicating that the native free acid form is less optimized for therapeutic selectivity than its amidated derivatives [1].

C-Terminal Amidation Structure-Activity Relationship Antimicrobial Potency

Research and Industrial Application Scenarios for Tritrpticin (179264-81-4)


Baseline Control in Cathelicidin Structure-Activity Relationship (SAR) Studies

Tritrpticin (free acid) serves as the essential native-sequence reference for SAR investigations involving sequence modifications, including Trp substitutions (e.g., TWF, 5-hydroxy-tryptophan derivatives), Pro replacements (e.g., TPA, peptoid substitutions), Arg-to-Lys conversion (TRK), C-terminal amidation, and TOAC spin-labeling. As demonstrated in Section 3, these modifications produce 2- to 8-fold variations in antimicrobial potency and substantial shifts in hemolytic activity relative to the native compound [1]. Procurement of Tritrpticin is mandatory for establishing the baseline against which analog performance is quantified [2].

Positive Control for Antimicrobial Susceptibility Testing of Multidrug-Resistant Pseudomonas aeruginosa

Tritrpticin is a validated positive control for broth microdilution assays against MDR P. aeruginosa, with defined MIC ranges of 0.50–8 μg/mL across clinical isolates [1]. Its synergistic interaction with β-lactam antibiotics (FIC indices 0.312–0.458) makes it particularly valuable as a reference in combination therapy studies [1]. Unlike other cathelicidins that may show additive or indifferent interactions, Tritrpticin consistently demonstrates synergy with β-lactams, providing a reproducible benchmark for evaluating novel antimicrobial combinations against recalcitrant Gram-negative pathogens [1].

EPR and NMR Spectroscopic Studies of Peptide-Membrane Interactions

Native Tritrpticin is the required unlabeled reference control for EPR spectroscopic investigations employing TOAC-labeled analogs (TOAC0-TRP3, TOAC5-TRP3). Functional characterization shows that TOAC labeling alters both antibacterial potency and hemolytic activity relative to native TRP3 [1]. Accurate interpretation of EPR-derived conformational and dynamic data therefore depends on direct comparison with the unmodified native sequence. Additionally, Tritrpticin's unique central WWW cluster and amphipathic turn structure provide a well-characterized template for NMR studies of peptide-membrane interactions [2].

LPS Neutralization and Endotoxin Activity Assays

Tritrpticin's demonstrated ability to completely inhibit LPS procoagulant activity at 10 μM [1] positions it as a valuable positive control in endotoxin neutralization assays. This property is mechanistically linked to the peptide's high Arg content and cationic charge distribution, which facilitate electrostatic binding to the negatively charged lipid A moiety of LPS [1]. For researchers investigating anti-endotoxin therapeutic strategies or studying Gram-negative sepsis models, Tritrpticin provides a well-characterized reference peptide with defined LPS-binding and neutralization activity [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tritrpticin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.